1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate
Brand Name: Vulcanchem
CAS No.: 2205384-01-4
VCID: VC2770346
InChI: InChI=1S/C9H9BrF3N.C2H2O4/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10;3-1(4)2(5)6/h2-5H,14H2,1H3;(H,3,4)(H,5,6)
SMILES: CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N.C(=O)(C(=O)O)O
Molecular Formula: C11H11BrF3NO4
Molecular Weight: 358.11 g/mol

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate

CAS No.: 2205384-01-4

Cat. No.: VC2770346

Molecular Formula: C11H11BrF3NO4

Molecular Weight: 358.11 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate - 2205384-01-4

Specification

CAS No. 2205384-01-4
Molecular Formula C11H11BrF3NO4
Molecular Weight 358.11 g/mol
IUPAC Name 1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine;oxalic acid
Standard InChI InChI=1S/C9H9BrF3N.C2H2O4/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10;3-1(4)2(5)6/h2-5H,14H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key WXCQKNVPYGNZHR-UHFFFAOYSA-N
SMILES CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N.C(=O)(C(=O)O)O
Canonical SMILES CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Properties

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate is identified by several chemical identifiers that enable its unambiguous recognition in chemical databases and literature. According to available data, this compound is registered with the Chemical Abstracts Service (CAS) under the number 2205384-01-4 . The molecular formula is C₁₁H₁₁BrF₃NO₄, indicating its composition of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is precisely calculated as 358.11 g/mol .

The structural composition of this compound can be understood as a combination of 1-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-amine, which serves as the conjugate base, and oxalic acid, which functions as the acid component in the salt formation. This structure is related to, but distinct from, the ketone derivative 1-(2-bromo-5-trifluoromethylphenyl)-ethanone (CAS: 1232407-41-8) , which lacks the amine functionality and oxalate counterion.

Table 2.1: Chemical Identity of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate

ParameterValue
CAS Registry Number2205384-01-4
Molecular FormulaC₁₁H₁₁BrF₃NO₄
Molecular Weight358.11 g/mol
Purity (Commercial)Minimum 95%
Related Compound MDL NumberMFCD22493258 (for parent ketone)

The physical properties of this compound can be inferred from its structural features. The presence of the trifluoromethyl group imparts lipophilicity and metabolic stability, while the bromine substituent increases the compound's molecular weight and provides a site for potential synthetic modifications. The oxalate salt formation typically enhances the compound's stability and solubility in polar solvents compared to the free amine form.

Structural Characteristics

Salt Formation and Crystal Structure

The oxalate salt formation in 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate results from the acid-base reaction between the amine functionality and oxalic acid. Oxalate salts typically crystallize with specific packing arrangements that are influenced by hydrogen bonding networks. While no crystal structure data is specifically available for our target compound, insights can be drawn from similar oxalate salts.

Oxalate salts frequently form dimeric units through hydrogen bonding, as observed in various crystallographic studies . In the case of amine oxalates, the protonated nitrogen of the amine forms hydrogen bonds with the oxygen atoms of the oxalate anion. These hydrogen bonding patterns significantly influence the three-dimensional arrangement of molecules in the crystal lattice.

Synthesis and Preparation

Oxalate Salt Formation

The general procedure for oxalate salt formation typically involves dissolving the free amine in an appropriate solvent (often ether or another aprotic solvent), followed by the addition of oxalic acid. As demonstrated in the synthesis of spirocyclic oxetane compounds, the oxalate salt often precipitates from solution and can be collected by filtration .

A proposed protocol based on similar procedures might involve:

  • Dissolving the 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine in diethyl ether

  • Adding anhydrous oxalic acid (0.5 equivalent) to form the salt

  • Collecting the precipitate by filtration

  • Purifying the product through recrystallization from an appropriate solvent system

The formation of the oxalate salt improves stability and potentially solubility characteristics compared to the free amine form, making it more suitable for storage and various applications.

Applications and Research Significance

Synthetic Building Block

The compound may serve as a valuable synthetic intermediate in the preparation of more complex structures. The combined presence of a reactive bromine atom and a trifluoromethyl group makes this molecule an attractive building block for medicinal chemistry and materials science applications.

In particular, the bromine atom could participate in palladium-catalyzed coupling reactions (such as Suzuki, Stille, or Negishi couplings), enabling the creation of more elaborate molecular architectures. Such transformations could be valuable in the synthesis of targeted pharmaceutical agents or specialized materials.

Research Tools

Analytical Methods and Characterization

Spectroscopic Analysis

The characterization of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate would typically involve multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with ¹H-NMR revealing the proton environments, ¹³C-NMR showing the carbon framework, and ¹⁹F-NMR specifically highlighting the trifluoromethyl group.

In ¹H-NMR analysis, characteristic signals would include:

  • Aromatic protons of the phenyl ring (approximately 7.0-8.0 ppm)

  • Methyl group protons adjacent to the amine (approximately 1.5-1.8 ppm)

  • Methine proton at the chiral center (approximately 4.0-4.5 ppm)

  • Amine protons (variable chemical shift depending on exchange rate)

The trifluoromethyl group would produce a distinctive single peak in the ¹⁹F-NMR spectrum, typically around -60 to -65 ppm relative to CFCl₃.

Mass Spectrometry

Mass spectrometry would provide valuable information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 358 for the intact oxalate salt, with characteristic isotope patterns due to the presence of bromine (which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br in approximately equal abundance).

Fragmentation patterns would likely include the loss of the oxalate moiety, cleavage at the carbon-nitrogen bond, and fragmentation of the aromatic ring, providing structural confirmation.

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